molecular formula C8H6BrF2NO2 B6257179 Methyl 5-bromo-2-(difluoromethyl)pyridine-3-carboxylate CAS No. 1806780-04-0

Methyl 5-bromo-2-(difluoromethyl)pyridine-3-carboxylate

Cat. No. B6257179
CAS RN: 1806780-04-0
M. Wt: 266.04 g/mol
InChI Key: GCOQRWMANCXWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-bromo-2-(difluoromethyl)pyridine-3-carboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-bromo-2-(difluoromethyl)pyridine-3-carboxylate involves the bromination of 2-(difluoromethyl)pyridine-3-carboxylic acid followed by esterification with methanol.", "Starting Materials": [ "2-(difluoromethyl)pyridine-3-carboxylic acid", "Bromine", "Methanol", "Sodium hydroxide", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Dissolve 2-(difluoromethyl)pyridine-3-carboxylic acid in acetic acid and add bromine dropwise with stirring until the reaction is complete.", "Step 2: Add water to the reaction mixture and extract the product with dichloromethane.", "Step 3: Dry the organic layer with sodium sulfate and evaporate the solvent to obtain 5-bromo-2-(difluoromethyl)pyridine-3-carboxylic acid.", "Step 4: Dissolve 5-bromo-2-(difluoromethyl)pyridine-3-carboxylic acid in methanol and add sodium hydroxide.", "Step 5: Heat the reaction mixture at reflux for several hours until the reaction is complete.", "Step 6: Cool the reaction mixture and acidify with hydrochloric acid.", "Step 7: Extract the product with dichloromethane and dry the organic layer with sodium sulfate.", "Step 8: Evaporate the solvent to obtain methyl 5-bromo-2-(difluoromethyl)pyridine-3-carboxylate." ] }

CAS RN

1806780-04-0

Molecular Formula

C8H6BrF2NO2

Molecular Weight

266.04 g/mol

IUPAC Name

methyl 5-bromo-2-(difluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C8H6BrF2NO2/c1-14-8(13)5-2-4(9)3-12-6(5)7(10)11/h2-3,7H,1H3

InChI Key

GCOQRWMANCXWMC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Br)C(F)F

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.